

The physiological role of endogenous CALP1like peptides

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An In-Depth Technical Guide to the Physiological Role of Endogenous Calcitonin Gene-Related Peptide (CGRP)

Introduction

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in a wide array of physiological processes.[1] It is a member of the calcitonin family of peptides, which also includes calcitonin, amylin, adrenomedullin (AM), and adrenomedullin 2/intermedin (AM2/IMD).[2][3] CGRP is produced through tissue-specific alternative splicing of the calcitonin gene.[1][4] In humans, CGRP exists in two isoforms, α -CGRP and β -CGRP, which differ by three amino acids and are encoded by separate genes.[2] α -CGRP is the more predominantly studied form and is widely distributed in both the central and peripheral nervous systems, particularly in C and A δ sensory fibers.[1][2] β -CGRP is primarily found in the enteric nervous system.[5] This guide provides a comprehensive overview of the molecular biology, signaling pathways, physiological functions, and therapeutic relevance of the CGRP family of peptides.

CGRP Receptors

CGRP exerts its effects by binding to a unique G protein-coupled receptor (GPCR).[6] The functional CGRP receptor is a complex composed of three proteins:

Calcitonin receptor-like receptor (CLR): A seven-transmembrane GPCR.[2][7]



- Receptor activity-modifying protein 1 (RAMP1): A single-transmembrane protein that is
 essential for the transport of CLR to the cell surface and for high-affinity CGRP binding.[2][7]
- Receptor component protein (RCP): An intracellular protein required for signal transduction.

The combination of CLR and RAMP1 forms the CGRP receptor.[3][7] The diversity of the calcitonin peptide family's biological actions is, in part, due to the combinatorial possibilities between CLR or the calcitonin receptor (CTR) with the three known RAMPs (RAMP1, RAMP2, and RAMP3).[3] For instance, the co-expression of CLR with RAMP2 or RAMP3 forms receptors for adrenomedullin, while the association of CTR with different RAMPs creates various amylin receptor subtypes.[3] CGRP itself can bind with high affinity to the amylin 1 (AMY1) receptor, which consists of the calcitonin receptor (CTR) and RAMP1.[7][8]

Signaling Pathways

Activation of the CGRP receptor initiates several intracellular signaling cascades, with the most well-characterized being the Gαs-mediated pathway.[1][9]

- cAMP-PKA Pathway: Upon CGRP binding, the receptor complex couples to the Gαs protein, which activates adenylyl cyclase (AC).[1][9][10] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA).[1][9] PKA then phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB), which can lead to changes in gene expression.[1] This pathway is central to many of CGRP's physiological effects, including vasodilation.[9][10]
- Other Signaling Pathways: Beyond the canonical cAMP pathway, CGRP receptor activation can also engage other signaling molecules.[1] In certain cell types, CGRP has been shown to activate:
 - Mitogen-activated protein kinases (MAPKs): Including extracellular signal-regulated kinase
 1/2 (ERK1/2) and p38, which can influence processes like cell proliferation and survival.[1]
 [11]
 - Phospholipase C (PLC): In some cells, the receptor can couple to Gαq/11, activating PLC,
 which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG),





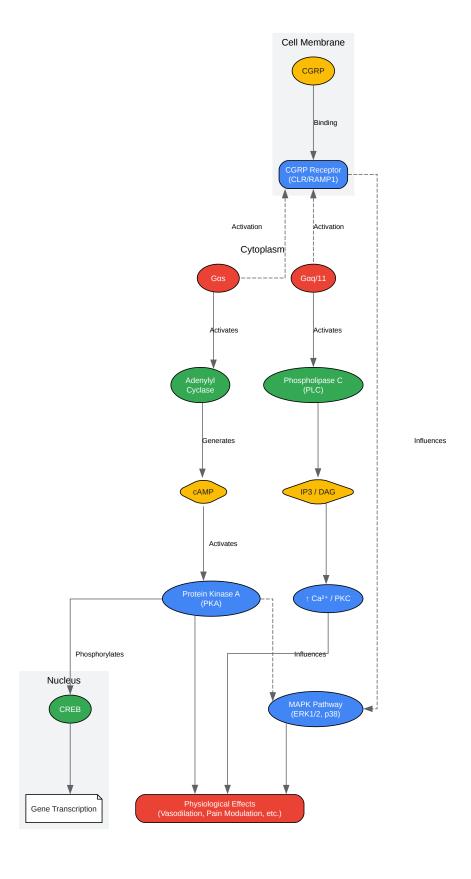


ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[9]

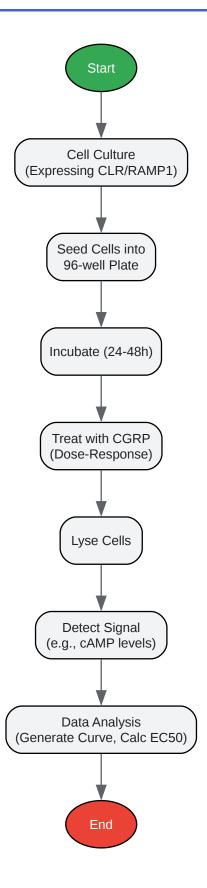
 Nitric Oxide (NO): The vasodilatory effects of CGRP are mediated by both NO-dependent and NO-independent mechanisms.[1][11]

Below is a diagram illustrating the primary CGRP signaling pathways.









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